molecular formula C17H21FN6O3S B12152232 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B12152232
M. Wt: 408.5 g/mol
InChI Key: XKRDWHLDOZAVAN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Synthesis of the Thiadiazole Moiety: This can be done by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its pharmacological properties.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-1-(2-(2-nitrophenyl)-2-oxoethyl)pyrimidin-1-ium bromide
  • 4,4-difluorocyclohexanamine

Uniqueness

4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H21FN6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H21FN6O3S/c1-27-11-15-21-22-16(28-15)20-14(25)10-19-17(26)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,26)(H,20,22,25)

InChI Key

XKRDWHLDOZAVAN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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